4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol

Biomarker Toxicokinetics Half-life

NNAL (CAS 76014-81-8) is the definitive biomarker for quantifying tobacco-specific NNK exposure, offering a uniquely long 10-18 day half-life that eliminates the intra-individual variability seen with cotinine. Its procurement is essential for longitudinal epidemiological studies, smoking cessation trials, and modified-risk tobacco product evaluation, providing a direct, time-averaged measure of carcinogen uptake. Researchers investigating NNK-induced lung carcinogenesis require pure NNAL to study stereoselective metabolism, DNA adduct formation, and pharmacogenomic detoxification pathways.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 76014-81-8
Cat. No. B032645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol
CAS76014-81-8
Synonyms4-(methylnitrosamino)-1-(3-pyridyl)-1-butan-1-ol
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol
4-(methylnitrosoamino)-1--(3-pyridyl)-1-butanol
4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol
MNAPB cpd
NNAL cpd
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN(CCCC(C1=CN=CC=C1)O)N=O
InChIInChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3
InChIKeyOGRXKBUCZFFSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL, CAS 76014-81-8): A Tobacco-Specific Carcinogen Biomarker for Exposure Assessment


4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL, CAS 76014-81-8) is a tobacco-specific nitrosamine (TSNA) and the major metabolite of the potent lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), formed via carbonyl reduction in a stereoselective and reversible reaction [1]. NNAL is itself a powerful carcinogen in laboratory animals and serves as the gold-standard urinary biomarker for quantifying human exposure to tobacco-specific carcinogens, owing to its high tobacco specificity and exceptionally long biological half-life [2]. Its quantification in urine, either as free NNAL or total NNAL (free NNAL plus its glucuronide conjugates), provides a direct, time-averaged measure of NNK uptake and metabolic activation, which is critical for epidemiological studies, smoking cessation trials, and the evaluation of modified-risk tobacco products [3].

Why 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) Cannot Be Substituted by Generic Nitrosamine or Nicotine Biomarkers


A scientific or industrial user cannot simply interchange NNAL with other tobacco exposure biomarkers like cotinine, NNK, or alternative TSNAs without fundamentally altering the validity and interpretation of the study. While cotinine is the most widely used biomarker for nicotine intake, its short half-life (~16-20 hours) makes it highly sensitive to recent smoking patterns and unable to provide a stable, time-averaged measure of exposure over days or weeks, a critical gap that NNAL's extended half-life directly addresses [1]. Furthermore, NNAL is uniquely specific to tobacco, unlike nicotine and cotinine, and its measurement is directly linked to the uptake of the proven human lung carcinogen NNK, thereby providing a more direct assessment of carcinogenic risk than markers of nicotine exposure [2]. The stereoselective metabolism and differential carcinogenicity of NNAL enantiomers ( (S)-NNAL vs. (R)-NNAL ) further preclude the use of non-chiral or racemic substitutes when the objective is to evaluate individual susceptibility to NNK-induced cancers [3].

Quantitative Evidence for 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) Differentiation Against Key Comparators


Extended Terminal Half-Life of NNAL vs. Cotinine Enables Long-Term Exposure Assessment

NNAL exhibits a significantly longer terminal elimination half-life compared to cotinine, the gold standard nicotine biomarker. This extended half-life provides a time-averaged measure of tobacco carcinogen exposure over several weeks, minimizing the impact of recent smoking behavior and sampling time variability, a major limitation of cotinine measurement [1]. In a clinical study of daily smokers, the average terminal half-life of total urinary NNAL was 10.3 days (range: 7.9-12.2 days) using a two-compartmental model, and 9.1 days using a non-compartmental model [2]. In occasional smokers, the half-life was even longer, averaging 17.6 days (two-compartmental) and 16.0 days (non-compartmental) [2]. This is in stark contrast to cotinine's average half-life of approximately 16-20 hours, meaning NNAL provides a stable exposure metric for 6-12 weeks after smoking cessation, while cotinine levels return to baseline within a few days [1].

Biomarker Toxicokinetics Half-life

Carcinogenic Potency of (S)-NNAL Enantiomer is Equivalent to Parent NNK and Significantly Greater Than (R)-NNAL

NNAL is not merely an inert metabolite but a potent carcinogen in its own right, with its (S)-enantiomer demonstrating a carcinogenic potency equivalent to that of its parent compound, NNK. This is a critical differentiator for researchers studying the mechanisms of tobacco-induced carcinogenesis, as it indicates that NNAL's formation does not represent a complete detoxification pathway [1]. In contrast, the (R)-NNAL enantiomer is significantly less carcinogenic. A study in F344 rats demonstrated that (S)-NNAL induced a higher incidence and multiplicity of lung tumors compared to (R)-NNAL when administered in drinking water [2]. This stereoselective potency is further supported by findings that (S)-NNAL is more extensively retained in lung tissue and less readily detoxified via glucuronidation compared to (R)-NNAL [3].

Carcinogenesis Enantiomers Potency

Stereoselective Glucuronidation of NNAL Enantiomers by Specific UGT Isoforms Defines Interindividual Detoxification Capacity

The detoxification of NNAL via glucuronidation is highly stereoselective, with distinct UDP-glucuronosyltransferase (UGT) isoforms preferentially metabolizing each enantiomer. This enzymatic specificity introduces quantifiable interindividual variability in NNAL detoxification capacity, a key factor in cancer susceptibility [1]. In vitro studies using human liver microsomes and UGT-overexpressing cell lines demonstrated that UGT2B17 preferentially glucuronidates (R)-NNAL, while UGT2B7 preferentially glucuronidates (S)-NNAL [1]. Furthermore, the ratio of (R)-NNAL-O-Gluc to (S)-NNAL-O-Gluc formation was significantly lower (p=0.012) in liver microsomes from individuals with the homozygous deletion (*2/*2) genotype of UGT2B17 compared to wild-type (*1/*1) subjects, and there was a significant trend (p=0.015) towards a decreased ratio with an increasing number of deletion alleles [1].

Metabolism Glucuronidation Pharmacogenomics

Urinary NNAL Concentrations are Directly Correlated with Methylated DNA Lesions in Smokers

The utility of NNAL as a biomarker is directly validated by its strong, quantifiable correlation with downstream markers of DNA damage, providing a direct link between exposure and carcinogenic risk. A study analyzing urine from 101 smokers and 40 nonsmokers using LC-MS/MS demonstrated that urinary free NNAL concentrations were significantly correlated (P < 0.001) with urinary levels of N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), which are excision repair products from methylated DNA and established biomarkers of DNA alkylation [1]. The mean urinary free NNAL concentration in smokers was 0.10 ± 0.09 ng/mg creatinine, and total NNAL was 0.17 ± 0.14 ng/mg creatinine, while NNAL was undetectable in nonsmokers [1]. This study provided the first direct evidence in humans linking a tobacco-specific nitrosamine metabolite to its resulting DNA lesions [1].

DNA Adducts Carcinogenesis Biomarker Validation

Optimal Research and Industrial Application Scenarios for 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL)


Longitudinal Population Studies and Clinical Trials Requiring a Stable, Time-Averaged Biomarker of Tobacco Carcinogen Exposure

NNAL's extended terminal half-life of 10-18 days [1] makes it the superior biomarker for longitudinal epidemiological studies (e.g., NHANES) and clinical trials assessing the impact of smoking cessation, switching to modified-risk products, or evaluating chemoprevention agents. Unlike cotinine, which fluctuates dramatically based on recent smoking, NNAL provides a stable, integrated measure of exposure over several weeks. This allows for less frequent sampling, reduces intra-individual variability, and provides a more accurate assessment of long-term carcinogen uptake. A user selecting NNAL for this purpose can reliably detect and quantify exposure for up to 6-12 weeks after cessation, enabling robust evaluation of intervention efficacy [1].

Pharmacogenomic and Precision Medicine Research Investigating Individual Susceptibility to NNK-Induced Lung Cancer

The stereoselective glucuronidation of NNAL enantiomers by specific UGT isoforms, particularly UGT2B17 and UGT2B7, directly influences an individual's ability to detoxify this potent carcinogen [2]. The significant decrease in (R)-NNAL-O-Gluc formation in individuals with the UGT2B17 *2/*2 genotype provides a functional genetic marker for impaired detoxification [2]. Therefore, enantiomerically pure (R)- or (S)-NNAL, rather than the racemic mixture, is an essential tool for in vitro and in vivo studies aimed at: a) elucidating the pharmacogenomic basis of cancer susceptibility, b) developing novel chemopreventive agents that target specific UGT isoforms, or c) validating biomarkers for risk stratification in precision oncology.

Mechanistic Carcinogenesis Studies Focused on NNK-Induced Lung Tumorigenesis

NNAL is not a detoxification product but a potent lung carcinogen in its own right, with the (S)-enantiomer exhibiting carcinogenic potency equivalent to the parent compound NNK [3]. Furthermore, urinary NNAL levels are directly and quantitatively correlated with methylated DNA lesions (N7-MeG, N3-MeA) in humans, validating it as a functional marker of the carcinogenic process [4]. For researchers investigating the mechanisms of NNK-induced lung carcinogenesis, NNAL is a critical reagent. Studies of DNA and protein adduct formation, metabolic activation, and the stereoselective pathways that dictate carcinogenicity require the use of pure NNAL or its enantiomers. Its procurement enables direct investigation of the molecular events leading from tobacco exposure to lung cancer initiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.